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Compound of Interest |

Compound Name: Phosphazenebase P2-F
CAS No.: 137334-99-7
Cat. No.: B140823
. J

Reagent Class: Non-Metallic, "Naked" Fluoride Source / Superbase Catalyst Chemical Name:
1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium fluoride

PART 1: EXECUTIVE SUMMARY

Phosphazenium fluoride P2-F is a highly specialized organophosphorus salt utilized primarily
as a source of anhydrous, "naked" fluoride ions in organic synthesis. Unlike traditional fluoride
sources (e.g., CsF, KF) which suffer from poor solubility in organic solvents, or
Tetrabutylammonium Fluoride (TBAF) which is hygroscopic and prone to Hofmann elimination,
P2-F offers a unique combination of high lipophilicity, extreme nucleophilicity, and thermal
stability.

Its core utility lies in reactions requiring the cleavage of strong bonds (Si-O, Si—C) or the
introduction of fluorine into sensitive scaffolds where harsh conditions or hydrated fluoride
sources would cause decomposition.

Key Technical Specifications
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Property Data
CAS Number 137334-99-7
Formula Ci12H36FN7P2
MW 355.4 g/mol
White to off-white crystalline solid (extremely
Appearance .
hygroscopic)
Solubility Soluble in THF, MeCN, CH2zCl2, and Toluene.
o ~33.5 (in MeCN) - Note: Refers to the conjugate
Basicity (pKBH+)
base P2-tBu
- Stable up to ~150°C; resistant to Hofmann
Stability

elimination.

PART 2: MECHANISTIC PRINCIPLES
The "Naked" Fluoride Effect

The reactivity of P2-F stems from the structural nature of the phosphazenium cation. The
positive charge is delocalized across the P=N-P backbone and shielded by the bulky
dimethylamino groups.

o Charge Delocalization: The resonance-stabilized cation [(Mez2N)sP=N-P(NMez)s]* reduces
the charge density at any single point.

» Steric Bulk: The six dimethylamino groups create a lipophilic shell that prevents the formation
of tight ion pairs with the fluoride anion.

o Result: The fluoride anion exists in a "naked" state—unsolvated and separated from its
counterion.[1] This maximizes its HOMO energy, making it an exceptionally potent
nucleophile and Brgnsted base.

Structural Visualization

The following diagram illustrates the cation-anion relationship and the steric shielding that
generates the "naked" fluoride.
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Phosphazenium Cation (P2+)
Fig 1. Structural basis of P2-F reactivity: Steric bulk prevents tight ion pairing.
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PART 3: APPLICATIONS IN SYNTHESIS|[2]

Desilylation & Deprotection
P2-F is superior to TBAF for deprotecting silyl ethers (TBS, TIPS, TBDPS) in complex

molecules.

 Why P2-F? TBAF contains water (trihydrate) which can hydrolyze sensitive esters or
lactones. P2-F can be prepared anhydrously.
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e Mechanism: The naked fluoride attacks the silicon atom, forming a pentacoordinate silicate
intermediate, releasing the alcohol.

Nucleophilic Fluorination (Halex Reaction)

P2-F facilitates the conversion of alkyl sulfonates (triflates, mesylates) or aryl chlorides to
fluorides.

o Advantage: The high solubility in non-polar solvents (like toluene) allows the reaction to
proceed under conditions where the fluoride is not solvated by the solvent, drastically
increasing the rate (

vs KF/18-crown-6).

Superbase Catalysis

While primarily a fluoride source, the F~ in P2-F acts as a strong base for deprotonating weak
acids (e.g., terminal alkynes, malonates) to generate carbanions for C—C bond formation.

PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Nucleophilic Fluorination of Secondary Alkyl
Triflates

Objective: Convert a secondary alkyl triflate to an alkyl fluoride with inversion of configuration.
Reagents:

o Substrate: Alkyl Triflate (1.0 equiv)

e Reagent: P2-F (1.2 — 1.5 equiv)

¢ Solvent: Anhydrous THF or Toluene (0.1 M)

Workflow:

e Preparation (Glovebox): Weigh P2-F in a glovebox under N2/Ar atmosphere. It is extremely
hygroscopic; exposure to air will deactivate the fluoride via hydration (
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» Dissolution: Dissolve P2-F in anhydrous solvent. The solution should be clear.

» Addition: Add the substrate solution dropwise to the P2-F solution at 0°C (to minimize
elimination side products).

e Reaction: Stir at room temperature for 2—4 hours. Monitor by *°F NMR (disappearance of
triflate signal ~ -78 ppm, appearance of alkyl fluoride ~ -150 to -220 ppm).

o Workup: Quench with saturated agueous NaHCOs. Extract with Et20. Dry over MgSOa.

 Purification: Flash chromatography on silica gel.

Protocol B: Catalytic Cycle for Silyl Enol Ether Cleavage

The following diagram outlines the workflow for utilizing P2-F in a catalytic desilylation-

alkylation sequence.

Fig 2. P2-F mediated activation of silyl enol ethers.
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PART 5: HANDLING & SAFETY INTEGRITY
Critical Safety Data
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Corrosivity: P2-F is corrosive to glass over time due to trace HF formation if moisture is
present. Use PTFE (Teflon) or polypropylene vessels for long-term storage.

Hygroscopicity: The reagent will deliquesce within seconds in ambient air.

Toxicity: Liberates HF upon contact with strong acids. Treat all P2-F solutions as potential HF
sources.

Storage Recommendations

Atmosphere: Store strictly under Argon or Nitrogen.
Temperature: 2-8°C is recommended to prevent slow thermal degradation over months.

Container: Tightly sealed PTFE containers inside a secondary desiccator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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